molecular formula C12H16ClN5OS B2637162 5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1005623-31-3

5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2637162
CAS No.: 1005623-31-3
M. Wt: 313.8
InChI Key: MNJDCKGBNWERRY-UHFFFAOYSA-N
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Description

The compound 5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole-triazole-thiol core. Its structure includes a 4-chloro-1-ethyl-pyrazole moiety, a tetrahydrofuran (THF)-derived methyl group, and a thiol substituent on the triazole ring.

Properties

IUPAC Name

3-(4-chloro-1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5OS/c1-2-17-7-9(13)10(16-17)11-14-15-12(20)18(11)6-8-4-3-5-19-8/h7-8H,2-6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJDCKGBNWERRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NNC(=S)N2CC3CCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure combines elements from pyrazole and triazole pharmacophores, which are known for their diverse biological properties.

Antimicrobial Properties

Research has indicated that derivatives of triazoles exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.6 μg/ml
Escherichia coli31.25 μg/ml
Pseudomonas aeruginosa62.5 μg/ml

The compound's thio group in the triazole ring is believed to enhance its interaction with microbial enzymes, thus inhibiting their growth.

Antifungal Activity

Similar studies have highlighted the antifungal potential of triazole derivatives. The compound has been tested against Candida albicans, showing promising results that suggest its utility in treating fungal infections.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have revealed that compounds like this one can inhibit the proliferation of cancer cells. For example:

Cancer Cell Line IC50 Value (μM) Reference
Colon carcinoma (HCT116)6.2
Breast cancer (T47D)27.3

These findings indicate that the compound may exert cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of sulfur in the triazole ring may allow for effective binding to active sites of microbial enzymes.
  • Cell Membrane Disruption : Triazole derivatives often disrupt fungal cell membranes, leading to cell lysis.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, affecting replication and transcription processes in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole and triazole derivatives demonstrated that compounds with similar structures to the target compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In vitro assays revealed that certain triazole derivatives could significantly reduce cell viability in multiple cancer lines, indicating a potential for development into therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Structural Features

The target compound’s unique features include:

  • 4-Chloro-1-ethyl-pyrazole : Enhances lipophilicity and may influence membrane permeability.
  • Triazole-thiol : A reactive group capable of disulfide formation or metal chelation.

Comparisons with structurally similar compounds are summarized below:

Table 1: Comparison of Substituents and Key Features
Compound Name/Reference Core Structure Substituents Key Features
Target Compound Pyrazole-triazole-thiol 4-Chloro-1-ethyl-pyrazole, THF-methyl Flexible THF group; ethyl chain may reduce steric hindrance
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole-pyrazole-triazole Chlorophenyl, fluorophenyl, methyl-triazole Isostructural with halogen variation; antimicrobial activity reported
4-(4-Fluorophenyl) variant (5) Thiazole-pyrazole-triazole Fluorophenyl (×2), methyl-triazole Bromo analog of 4; similar packing with halogen-driven adjustments
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Triazole-thiol Chlorophenyl, pyrrole, S-alkyl Molecular docking similarity to known drugs; optimized ADME properties
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Pyrazole-triazole-thiol Methyl-pyrazole, phenyl Moderate antiradical activity via DPPH assay

Crystal Packing and Intermolecular Interactions

  • Target Compound: No crystallographic data are available, but the THF-methyl group may introduce unique packing via O···H or S···H interactions.
  • Compounds 4 and 5 : Exhibit nearly identical packing despite halogen differences, with slight adjustments in van der Waals contacts and π-stacking .

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